2-(3-cyclopentyl-1-propyn-1-yl)adenosine
2-(3-cyclopentyl-1-propyn-1-yl)adenosine
Brand Name:
Vulcanchem
CAS No.:
141345-10-0
VCID:
VC0125684
InChI:
InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
SMILES:
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula:
C18H23N5O4
Molecular Weight:
373.4 g/mol
2-(3-cyclopentyl-1-propyn-1-yl)adenosine
CAS No.: 141345-10-0
Main Products
VCID: VC0125684
Molecular Formula: C18H23N5O4
Molecular Weight: 373.4 g/mol
CAS No. | 141345-10-0 |
---|---|
Product Name | 2-(3-cyclopentyl-1-propyn-1-yl)adenosine |
Molecular Formula | C18H23N5O4 |
Molecular Weight | 373.4 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
Standard InChIKey | ACTXLGWFGGOOKX-XKLVTHTNSA-N |
Isomeric SMILES | C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES | C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Canonical SMILES | C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Synonyms | 2-(3-cyclopentyl-1-propyn-1-yl)adenosine CPP-adenosine |
PubChem Compound | 132348 |
Last Modified | Nov 11 2021 |
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